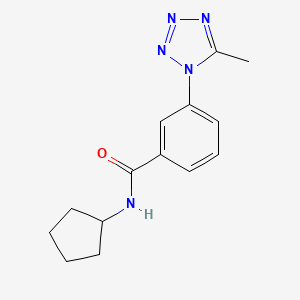![molecular formula C25H17N5O5 B10996120 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acetamide](/img/structure/B10996120.png)
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Preparation Methods
The synthesis of 2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)ACETAMIDE can be achieved through a multicomponent Povarov reaction. This reaction involves the use of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid . The reaction is typically mediated by eutectic solvents bearing Lewis or Brønsted acids, which serve as reaction media and catalysts . The optimized reaction conditions involve the use of a eutectic mixture of ChCl/ZnCl2 (1/2), which allows for the isolation of the target compound in a yield of 77% . This methodology features mild reaction conditions, short reaction times, simple work-up procedures, and the utilization of reusable solvents .
Chemical Reactions Analysis
2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)ACETAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, Brønsted acids, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of catalytic amorphous milled cellulose sulfonic acid (AMCell-SO3H) can facilitate the formation of highly functionalized derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and cellular processes. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar compounds to 2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)ACETAMIDE include other dihydroisoindoloquinazolin derivatives, such as 3-chloro-6-ethyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium chloride . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique structure of 2-[5,11-DIOXO-6A,11-DIHYDROISOINDOLO[2,1-A]QUINAZOLIN-6(5H)-YL]-N-(2,3-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINOXALINYL)ACETAMIDE allows it to exhibit distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C25H17N5O5 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)acetamide |
InChI |
InChI=1S/C25H17N5O5/c31-20(26-13-9-10-17-18(11-13)28-22(33)21(32)27-17)12-29-23-14-5-1-2-6-15(14)25(35)30(23)19-8-4-3-7-16(19)24(29)34/h1-11,23H,12H2,(H,26,31)(H,27,32)(H,28,33) |
InChI Key |
OXXAPIRPDUXNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=CC6=C(C=C5)NC(=O)C(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10996038.png)
![N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide](/img/structure/B10996048.png)
![1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10996062.png)

![Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate](/img/structure/B10996070.png)
![3-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996074.png)
![1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10996084.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996104.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone](/img/structure/B10996105.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10996112.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B10996119.png)

